molecular formula C20H21N3O3 B7730134 MFCD03132467

MFCD03132467

Cat. No.: B7730134
M. Wt: 351.4 g/mol
InChI Key: HXCMWESPJVHBAK-FOWTUZBSSA-N
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Description

MFCD03132467 is a chemical compound identified by its Molecular Design Limited (MDL) number. Typically, such compounds are analyzed for structural features (e.g., molecular formula, functional groups), physicochemical properties (e.g., solubility, boiling point), and applications in catalysis, materials science, or pharmaceuticals .

For instance, compounds like CAS 1533-03-5 (MDL: MFCD00039227) and CAS 918538-05-3 (MDL: MFCD11044885) serve as benchmarks for comparison due to their structural and functional similarities to hypothetical this compound. These compounds often feature hybrid ligands (e.g., phosphine-alkene systems) or heterocyclic frameworks, which influence their coordination chemistry and catalytic activity .

Properties

IUPAC Name

(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyano-N-pyridin-2-ylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3/c1-3-4-11-26-17-9-8-15(13-18(17)25-2)12-16(14-21)20(24)23-19-7-5-6-10-22-19/h5-10,12-13H,3-4,11H2,1-2H3,(H,22,23,24)/b16-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXCMWESPJVHBAK-FOWTUZBSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD03132467 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor compounds under controlled conditions of temperature and pressure. The specific reagents and catalysts used can vary, but the goal is to achieve a high yield of the desired product with minimal by-products.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. This allows for the efficient production of the compound in large quantities. The process often involves rigorous quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

MFCD03132467 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions involving this compound often require specific conditions such as controlled temperature, pressure, and pH. Common reagents include acids, bases, and various organic solvents. The choice of reagent and condition depends on the desired reaction and the nature of the compound.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions yield reduced forms of the compound.

Scientific Research Applications

MFCD03132467 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and as a diagnostic tool.

    Industry: this compound is used in the manufacture of various industrial products, including polymers, coatings, and specialty chemicals.

Mechanism of Action

The mechanism by which MFCD03132467 exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis extrapolates comparison strategies from evidence-based examples, focusing on structurally or functionally analogous compounds.

Table 1: Structural and Functional Comparison

Compound (MDL/CAS) Molecular Formula Molecular Weight Key Properties Applications
MFCD03132467 (hypothetical) Not provided Not provided Likely high GI absorption, moderate Log P Catalysis, ligand synthesis
MFCD00039227 (CAS 1533-03-5) C₁₀H₉F₃O 202.17 Boiling point: 214°C; TPSA: 17.07 Ų Pharmaceutical intermediates
MFCD11044885 (CAS 918538-05-3) C₆H₃Cl₂N₃ 188.01 H-bond acceptors: 3; CYP inhibitor Agrochemicals, catalysis
MFCD13195646 (CAS 1046861-20-4) C₆H₅BBrClO₂ 235.27 High BBB permeability; Log S: -2.99 Medicinal chemistry

Key Findings:

Structural Similarities :

  • Compounds like CAS 1533-03-5 and CAS 918538-05-3 share trifluoromethyl or dichloropyridine groups with this compound, which enhance thermal stability and electron-withdrawing effects in catalysis .
  • Hybrid ligands (e.g., phosphine-alkene systems) in This compound may resemble those in CAS 56469-02-4 , which exhibit strong metal-binding affinity for catalytic applications .

Synthetic Accessibility :

  • This compound’s synthesis may parallel CAS 905306-69-6 , which uses HATU-mediated coupling reactions with >65% yield . However, column chromatography or recrystallization steps could increase production costs compared to solvent-free methods for CAS 1761-61-1 .

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